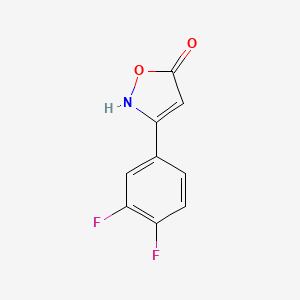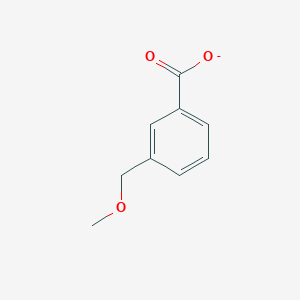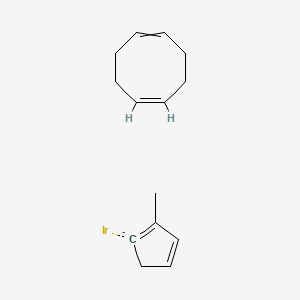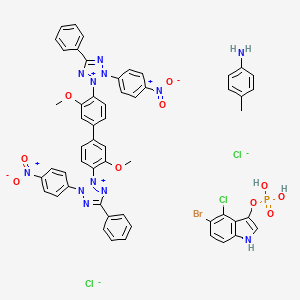
colistin A sulfomethate sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Colistin A sulfomethate sodium is synthesized by reacting colistin with formaldehyde and sodium bisulfite . The primary amino groups of colistin are converted into aminomethanesulfonic acid sodium salts through this reaction . The reaction conditions typically involve:
Formaldehyde: Acts as a methylating agent.
Sodium bisulfite: Provides the sulfonate group.
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation of Bacillus polymyxa to produce colistin, followed by chemical modification using formaldehyde and sodium bisulfite . The process includes:
Fermentation: Culturing Bacillus polymyxa under controlled conditions to produce colistin.
Chemical Modification: Reacting the produced colistin with formaldehyde and sodium bisulfite to form this compound.
Purification: Using techniques such as crystallization and filtration to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Colistin A sulfomethate sodium undergoes several types of chemical reactions, including:
Hydrolysis: Conversion to colistin in aqueous solutions.
Oxidation: Reacts with oxidizing agents, leading to degradation.
Substitution: Amino groups can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically occurs in physiological conditions (pH 7.4, 37°C).
Oxidation: Involves oxidizing agents like hydrogen peroxide.
Substitution: Can involve reagents like acyl chlorides for acylation reactions.
Major Products Formed
Hydrolysis: Produces colistin, the active antibiotic form.
Oxidation: Leads to various degradation products.
Substitution: Forms derivatives with modified amino groups.
Wissenschaftliche Forschungsanwendungen
Colistin A sulfomethate sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of polymyxin antibiotics.
Biology: Investigated for its interactions with bacterial cell membranes and resistance mechanisms.
Medicine: Employed in the treatment of infections caused by multidrug-resistant Gram-negative bacteria
Industry: Utilized in the development of new formulations and delivery systems for antibiotics.
Wirkmechanismus
Colistin A sulfomethate sodium exerts its effects by disrupting the bacterial cell membrane . It is a surface-active agent with both hydrophobic and lipophilic moieties, allowing it to interact with the bacterial cytoplasmic membrane and change its permeability . This interaction leads to cell lysis and death. The molecular targets include lipopolysaccharides in the outer membrane of Gram-negative bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polymyxin B: Another polymyxin antibiotic with similar antibacterial activity but different toxicity profiles.
Colistin sulfate: The sulfate form of colistin, used for different clinical applications.
Uniqueness
Colistin A sulfomethate sodium is unique due to its prodrug nature, which allows for reduced toxicity and improved pharmacokinetics compared to colistin sulfate . It is specifically designed to be converted to colistin in the body, providing targeted antibacterial activity with fewer side effects .
Eigenschaften
Molekularformel |
C58H105N16Na5O28S5 |
|---|---|
Molekulargewicht |
1749.8 g/mol |
IUPAC-Name |
pentasodium;[2-[(2S,5R,8S,11S,14S,17S,22S)-17-[(1R)-1-hydroxyethyl]-22-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(6R)-6-methyloctanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate |
InChI |
InChI=1S/C58H110N16O28S5.5Na/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96;;;;;/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;/q;5*+1/p-5/t35-,36-,37-,38+,39+,40+,41+,42+,43+,44+,45-,47+,48+;;;;;/m1...../s1 |
InChI-Schlüssel |
IQWHCHZFYPIVRV-VLLYEMIKSA-I |
Isomerische SMILES |
CC[C@@H](C)CCCCC(=O)N[C@@H](CCNCS(=O)(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCNCS(=O)(=O)[O-])C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])[C@@H](C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)

![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)





![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)





